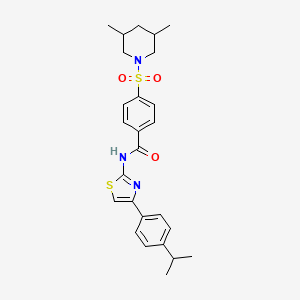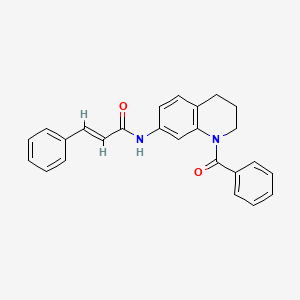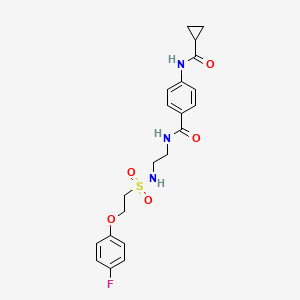
8-(Trifluoromethyl)isoquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Trifluoromethyl)isoquinoline-4-carboxylic acid is an organic compound with the molecular formula C11H6F3NO2 . It has a molecular weight of 241.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H6F3NO2/c12-11(13,14)9-3-1-2-6-7(9)4-15-5-8(6)10(16)17/h1-5H, (H,16,17) . The compound has a complex structure with a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 241.17 g/mol . The compound has a topological polar surface area of 50.2 Ų .Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Synthesis of Novel Derivatives : 1,2,4-Triazolo isoquinoline derivatives have been synthesized starting from 2-phenylethan-1-ol derivatives. This involved a key step of 1,3-dipolar [3+2] cycloaddition of azomethine imine and ethyl cyanoformate, leading to unknown 1,2,4-triazolo isoquinoline derivatives (Swapnaja, Yennam, & Chavali, 2019).
Mass Spectrometric Studies
- Gas Phase Reaction Analysis : The gas-phase formations of carboxylic acids after collisional activation in mass spectrometry have been studied, especially in the context of bisubstituted isoquinolines which have potential as prolylhydroxylase inhibitor drug candidates (Thevis, Kohler, Schlörer, & Schänzer, 2008).
Chemical Structure and Properties Analysis
- Structural and Vibrational Studies : The stable conformers of isoquinoline–1–carboxylic acid and isoquinoline–3–carboxylic acid have been determined, with their structure, electronic properties, vibrational modes, and chemical shifts studied using various experimental and theoretical techniques (Kanimozhi, Arjunan, & Mohan, 2020).
Synthesis of Specific Complexes
- Preparation of Sensitizers : Ru(II) sensitizers with carboxy anchoring groups were prepared using derivatives including 3-trifluoromethyl-1H-pyrazol-5-yl)isoquinoline. These sensitizers were characterized and used in dye-sensitized solar cells (Chou et al., 2014).
Photolabile Protecting Groups
- Development of Photolabile Groups : The synthesis and photochemistry of new photolabile protecting groups for carboxylic acids based on derivatives such as 8-bromo-7-hydroxyquinoline have been explored. These groups show high sensitivity to multiphoton-induced photolysis, useful in biological contexts (Fedoryak & Dore, 2002).
Hydrogen-Bonded Structures
- Hydrogen-Bonded Structural Analysis : Studies on the proton-transfer compounds of isoquinolines with various acids have revealed one-dimensional hydrogen-bonded chain structures. These structures have implications in the design of low-dimensional hydrogen-bonded structures (Smith, Wermuth, & White, 2008).
Drug Design and Synthesis
- Anti-Tumor Lead Design : Novel isoquinoline derivatives have been synthesized and tested for anti-tumor activity. These studies suggest the potential of using multiple isoquinoline-3-carboxylic acid moieties as pharmacophores in anti-tumor drugs (Gao et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
8-(trifluoromethyl)isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)9-3-1-2-6-7(9)4-15-5-8(6)10(16)17/h1-5H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOANGHPENBDAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Chlorophenyl)methyl]piperidine hydrochloride](/img/structure/B2417046.png)
![3-Ethyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2417047.png)

![2-{4-[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2417052.png)
![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2417053.png)


![4-benzyl-N-isobutyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2417057.png)
![N-(3,4-dimethoxyphenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2417060.png)
![N-(4-ethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2417065.png)


